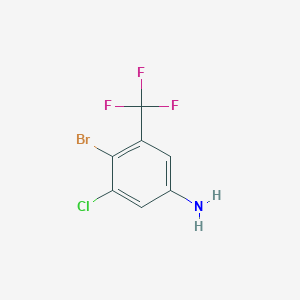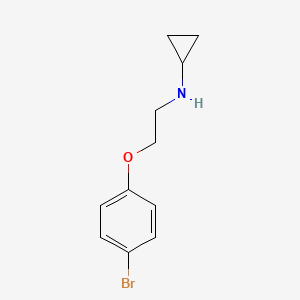
4-ブロモ-3-クロロ-5-(トリフルオロメチル)アニリン
概要
説明
4-Bromo-3-chloro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring
科学的研究の応用
4-Bromo-3-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用機序
Target of Action
It is known that similar compounds have been used in the preparation of organoboron reagents for suzuki–miyaura coupling , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It is known to be used in the preparation of other compounds, indicating its role as a precursor in chemical reactions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
生化学分析
Biochemical Properties
4-Bromo-3-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize derivatives that inhibit TMPRSS4 serine protease activity, which is crucial in suppressing cancer cell invasion . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular integrity and signaling . Additionally, it has antimicrobial effects, which suggest its role in disrupting cellular metabolism in microorganisms .
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the preparation of compounds that act as agonists of the sphingosine-1-phosphate receptor, which is involved in cell proliferation and survival . This binding interaction can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline change over time. The compound is stable under normal conditions but can degrade when exposed to light or heat . Long-term studies have shown that it can cause chronic effects on cellular function, including persistent irritation and potential toxicity . These temporal changes are crucial for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, but at higher doses, it can cause significant adverse effects, including acute toxicity and chronic health issues . These dosage-dependent effects are essential for determining safe and effective usage levels in various applications.
Metabolic Pathways
4-Bromo-3-chloro-5-(trifluoromethyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is vital for predicting its behavior in biological systems.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within specific tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the following steps:
Nitration: The starting material, such as 4-bromo-3-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-5-(trifluoromethyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Bromo-3-chloro-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines and other reduced forms.
類似化合物との比較
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Chloro-4-(trifluoromethyl)aniline
- 4-Bromo-3-chloroaniline
Comparison: 4-Bromo-3-chloro-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity and stability, making it valuable for specific synthetic applications .
特性
IUPAC Name |
4-bromo-3-chloro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPOJPMDVJESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652292 | |
| Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-58-4 | |
| Record name | 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)





![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)


![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)

